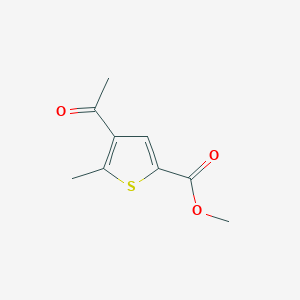
Methyl 4-acetyl-5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetyl-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position, an acetyl group at the 4-position, and a methyl group at the 5-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-5-methylthiophene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylthiophene with acetic anhydride to introduce the acetyl group at the 4-position . The methyl ester group can be introduced through esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The specific conditions and reagents used in these processes may vary depending on the desired product and its applications. Common industrial methods include catalytic processes and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the thiophene ring.
Scientific Research Applications
Methyl 4-acetyl-5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: Similar structure but lacks the methyl ester group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but contains an aldehyde group instead of an acetyl group.
2,5-Dimethylthiophene: Contains two methyl groups but lacks the acetyl and ester groups.
Uniqueness
Methyl 4-acetyl-5-methylthiophene-2-carboxylate is unique due to the combination of functional groups present on the thiophene ring. This combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
116368-65-1 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 4-acetyl-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 |
InChI Key |
GRYKQRDKTNFJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















